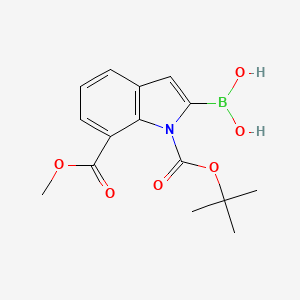

(1-(tert-Butoxycarbonyl)-7-(methoxycarbonyl)-1H-indol-2-yl)boronic acid

Descripción

BenchChem offers high-quality (1-(tert-Butoxycarbonyl)-7-(methoxycarbonyl)-1H-indol-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(tert-Butoxycarbonyl)-7-(methoxycarbonyl)-1H-indol-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[7-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO6/c1-15(2,3)23-14(19)17-11(16(20)21)8-9-6-5-7-10(12(9)17)13(18)22-4/h5-8,20-21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYWVUSQQWEWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C(=CC=C2)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674843 | |

| Record name | [1-(tert-Butoxycarbonyl)-7-(methoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953411-05-7 | |

| Record name | 1-(1,1-Dimethylethyl) 7-methyl 2-borono-1H-indole-1,7-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=953411-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-7-(methoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Biochemical Pathways

It’s worth noting that boronic acids are often used in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis, including the synthesis of pharmaceuticals.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(tert-Butoxycarbonyl)-7-(methoxycarbonyl)-1H-indol-2-yl boronic acid. For instance, the reactivity of boronic acids is known to be influenced by pH.

Actividad Biológica

(1-(tert-Butoxycarbonyl)-7-(methoxycarbonyl)-1H-indol-2-yl)boronic acid, with the CAS number 953411-05-7, is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

The compound has a molecular formula of C₁₅H₁₈BNO₆ and a molecular weight of 319.12 g/mol . It is characterized by the presence of a boronic acid functional group, which is known for its ability to interact with biological molecules, particularly proteins and enzymes.

Boronic acids have been extensively studied for their role in inhibiting proteasomes and various enzymes involved in cancer progression. The mechanism typically involves the reversible binding of the boron atom to the hydroxyl groups of serine or threonine residues in target proteins, leading to altered protein degradation pathways.

Key Mechanisms:

- Proteasome Inhibition: Similar to bortezomib, another boronic acid derivative, this compound may inhibit the 26S proteasome, disrupting the controlled degradation of regulatory proteins and inducing apoptosis in cancer cells .

- Cell Cycle Regulation: By affecting protein turnover, it can lead to cell cycle arrest and subsequent cell death .

Biological Activity

Research indicates that compounds similar to (1-(tert-Butoxycarbonyl)-7-(methoxycarbonyl)-1H-indol-2-yl)boronic acid exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies:

- Cytotoxicity Assays: In studies involving human cervical (HeLa) and lung (A549) carcinoma cells, compounds within this structural class were evaluated using MTT assays. While specific data for this compound is limited, related compounds showed varying degrees of cytotoxicity at concentrations ranging from 1 µM to 25 µM .

- In Vivo Studies: Although direct in vivo studies on this specific compound are scarce, the biological activity of related boronic acids suggests potential efficacy in tumor models, particularly when used in combination therapies .

Data Table: Biological Activity Overview

| Compound Name | Cell Line Tested | Concentration (µM) | Cytotoxic Effect |

|---|---|---|---|

| (1-(tert-Butoxycarbonyl)-7-(methoxycarbonyl)-1H-indol-2-yl)boronic acid | HeLa | 1 - 25 | TBD |

| Related Boronic Acid Compound X | A549 | 5 | Moderate |

| Bortezomib | Multiple Tumor | 0.3 - 10 | High |

Safety and Handling

The handling of (1-(tert-Butoxycarbonyl)-7-(methoxycarbonyl)-1H-indol-2-yl)boronic acid requires caution due to its potential irritant properties as indicated by hazard statements associated with similar compounds. It should be stored under inert conditions at low temperatures to maintain stability .

Aplicaciones Científicas De Investigación

Anticancer Research

One of the significant applications of (1-(tert-butoxycarbonyl)-7-(methoxycarbonyl)-1H-indol-2-yl)boronic acid is in the development of anticancer agents. Boronic acids are known for their ability to inhibit proteasomes, which play a crucial role in regulating protein degradation within cells. This inhibition can lead to the accumulation of pro-apoptotic factors, thereby inducing cancer cell death.

Case Study : A study demonstrated that boronic acid derivatives exhibit potent activity against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involved the disruption of proteasomal function, leading to increased levels of tumor suppressor proteins .

Enzyme Inhibition

The compound also acts as a selective inhibitor for certain enzymes, particularly serine proteases. This property is essential in designing drugs that target specific pathways in diseases such as cancer and inflammation.

Case Study : Research has shown that derivatives of boronic acids can selectively inhibit serine proteases involved in inflammatory responses, suggesting potential therapeutic applications in treating chronic inflammatory diseases .

Building Block for Complex Molecules

(1-(tert-Butoxycarbonyl)-7-(methoxycarbonyl)-1H-indol-2-yl)boronic acid serves as a versatile building block in organic synthesis. Its functional groups allow for various reactions, including Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds.

Data Table: Key Reactions Involving (1-(tert-Butoxycarbonyl)-7-(methoxycarbonyl)-1H-indol-2-yl)boronic acid

Q & A

Q. Table 1: Catalyst Comparison

| Catalyst System | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/TPPTS | MeCN/H₂O | Na₂CO₃ | 47 | |

| Pd(dppf)Cl₂ | Dioxane | KOAc | 60–75* | |

| *Estimated from analogous reactions. |

Advanced: What are the stability considerations for this compound under varying conditions?

Answer:

- Acidic Conditions : Boc deprotection occurs rapidly in TFA/DCM (1:1) or HCl/dioxane, releasing gaseous CO₂ .

- Basic Conditions : Methoxycarbonyl esters may hydrolyze to carboxylic acids (e.g., with NaOH/MeOH), requiring neutralization post-reaction .

- Thermal Stability : Decomposes above 150°C; store at –20°C under argon .

- Light Sensitivity : Prolonged exposure causes boronic acid oxidation; use amber vials .

Critical Note: Stability during cross-coupling depends on solvent choice. Aqueous systems (e.g., MeCN/H₂O) may require shorter reaction times to prevent boronic acid protodeboronation .

Advanced: How can researchers address low yields in cross-coupling reactions with this boronic acid?

Answer:

- Optimize Stoichiometry : Use 1.5–2.0 eq. boronic acid to compensate for protodeboronation .

- Ligand Screening : Bulky ligands (e.g., XPhos) enhance reactivity with electron-rich aryl halides .

- Solvent Selection : Biphasic systems (toluene/H₂O) improve mixing, while DMF enhances solubility for bulky partners .

- Purification : Reverse-phase HPLC or Sephadex LH-20 removes boronate byproducts .

Case Study (): A similar Boc-protected boronic acid achieved 75% yield using Pd(OAc)₂, Na₂CO₃, and ethylene glycol dimethyl ether/water under reflux .

Advanced: How does the Boc group influence reactivity in cross-coupling versus unprotected indoles?

Answer:

- Electron Effects : The Boc group withdraws electrons, reducing indole’s nucleophilicity but stabilizing intermediates during coupling .

- Steric Hindrance : Boc protection at N-1 prevents undesired coordination to Pd, minimizing side reactions (e.g., homocoupling) .

- Compatibility : Stable under Suzuki conditions (pH 7–9, <100°C) but cleaved post-reaction for downstream functionalization .

Advanced: What are the implications of contradictory data on solvent effects in coupling reactions?

Answer: Discrepancies arise from substrate-specific interactions:

- Polar Solvents (DMF, MeCN) : Favor dissolution of ionic intermediates but may accelerate protodeboronation.

- Non-Polar Solvents (Toluene) : Reduce side reactions but require phase-transfer catalysts for aqueous bases.

Resolution: Pre-screen solvents via HTE (high-throughput experimentation) with 5–10% catalyst loading to identify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.